![molecular formula C16H22O11 B15076824 [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is a chemical compound that belongs to the class of esters. It is structurally characterized by the presence of multiple acetoxy groups attached to an oxane ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule, such as a sugar derivative. The reaction is usually carried out in the presence of acetic anhydride and a catalyst like pyridine. The reaction conditions often include maintaining a temperature range of 0-5°C to control the rate of acetylation and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: Acetic acid, alcohol.
Transesterification: New ester, alcohol.
Reduction: Alcohol.
Scientific Research Applications
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of flavors, fragrances, and as a plasticizer.
Mechanism of Action
The mechanism of action of [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups facilitate its binding to active sites, leading to the inhibition or activation of various biochemical pathways . The molecular targets include enzymes involved in carbohydrate metabolism and acetylation reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but fewer functional groups.
Ethyl acetate: Another ester with similar properties but different molecular weight and boiling point.
Beta-D-Galactose pentaacetate: A compound with multiple acetoxy groups, used in similar applications.
Uniqueness
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is unique due to its multiple acetoxy groups, which enhance its reactivity and make it suitable for a wide range of applications. Its structure allows for specific interactions with enzymes and receptors, making it valuable in biochemical research and industrial processes .
Properties
Molecular Formula |
C16H22O11 |
|---|---|
Molecular Weight |
390.34 g/mol |
IUPAC Name |
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14?,15?,16?/m0/s1 |
InChI Key |
LPTITAGPBXDDGR-KHXRNHLQSA-N |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)

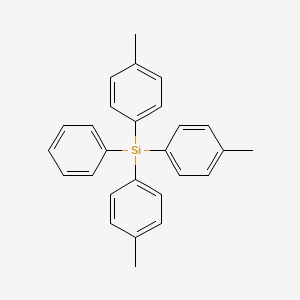
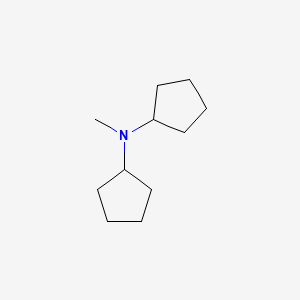

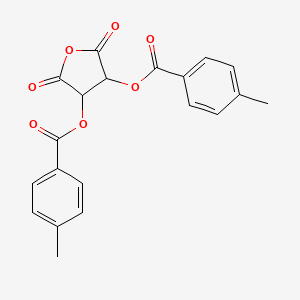
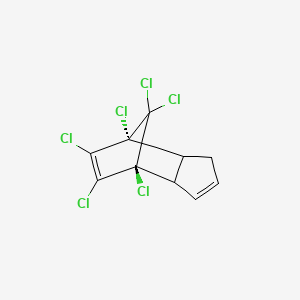
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
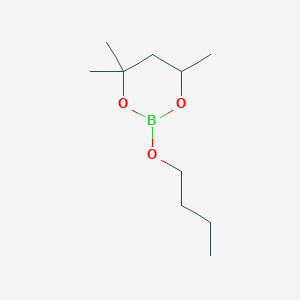
![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076811.png)
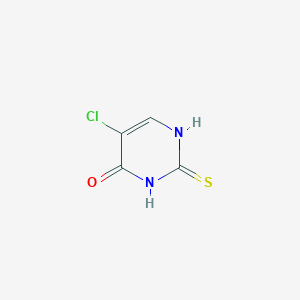
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
